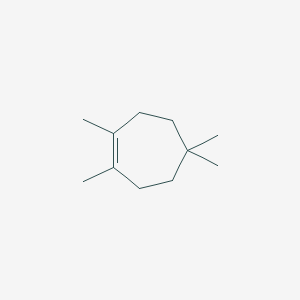
1,2,5,5-Tetramethylcycloheptene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2,5,5-Tetramethylcycloheptene is an organic compound with the molecular formula C11H20. It is a cycloalkene, meaning it contains a ring structure with one or more double bonds. This compound is characterized by its four methyl groups attached to the cycloheptene ring, specifically at the 1, 2, 5, and 5 positions. The presence of these methyl groups significantly influences its chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions: 1,2,5,5-Tetramethylcycloheptene can be synthesized through various organic reactions. One common method involves the alkylation of cycloheptene with methylating agents under controlled conditions. The reaction typically requires a catalyst, such as a strong acid or base, to facilitate the addition of methyl groups to the cycloheptene ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale alkylation processes using advanced catalytic systems. These processes are designed to maximize yield and purity while minimizing by-products and waste. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to ensure efficient production.
化学反応の分析
Types of Reactions: 1,2,5,5-Tetramethylcycloheptene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the double bond in the cycloheptene ring to a single bond, resulting in a saturated cycloalkane.
Substitution: The methyl groups in this compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3). These reactions are typically carried out under acidic or basic conditions.
Reduction: Hydrogenation using a palladium or platinum catalyst is a common method for reducing the double bond.
Substitution: Halogenation reactions using halogens (e.g., chlorine or bromine) can introduce halogen atoms into the compound.
Major Products Formed:
Oxidation: Formation of ketones or alcohols.
Reduction: Formation of saturated cycloalkanes.
Substitution: Formation of halogenated derivatives or other substituted compounds.
科学的研究の応用
1,2,5,5-Tetramethylcycloheptene has various applications in scientific research, including:
Chemistry: It is used as a starting material or intermediate in the synthesis of more complex organic compounds. Its unique structure makes it valuable in studying reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry and drug discovery.
Medicine: Research into the pharmacological properties of this compound derivatives could lead to the development of new therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism by which 1,2,5,5-Tetramethylcycloheptene exerts its effects depends on the specific reactions it undergoes. For example, in oxidation reactions, the compound’s double bond is attacked by the oxidizing agent, leading to the formation of an intermediate that eventually converts to a ketone or alcohol. The molecular targets and pathways involved in these reactions are influenced by the compound’s structure and the nature of the reagents used.
類似化合物との比較
Cycloheptene: A simpler cycloalkene with a seven-membered ring and one double bond.
1,2-Dimethylcycloheptene: A cycloheptene derivative with two methyl groups attached to the ring.
1,2,3,4-Tetramethylcycloheptene: Another tetramethyl-substituted cycloheptene with methyl groups at different positions.
Uniqueness: 1,2,5,5-Tetramethylcycloheptene is unique due to the specific positioning of its four methyl groups. This arrangement affects its chemical reactivity and physical properties, making it distinct from other cycloheptene derivatives. The compound’s unique structure allows for specific interactions in chemical reactions, leading to the formation of unique products and intermediates.
特性
CAS番号 |
106007-91-4 |
|---|---|
分子式 |
C11H20 |
分子量 |
152.28 g/mol |
IUPAC名 |
1,2,5,5-tetramethylcycloheptene |
InChI |
InChI=1S/C11H20/c1-9-5-7-11(3,4)8-6-10(9)2/h5-8H2,1-4H3 |
InChIキー |
VXANAVFWLBEGSZ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(CCC(CC1)(C)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


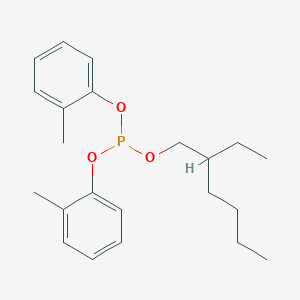
![1,4-Bis[(prop-2-en-1-yl)amino]anthracene-9,10-dione](/img/structure/B14340066.png)
oxophosphanium](/img/structure/B14340068.png)
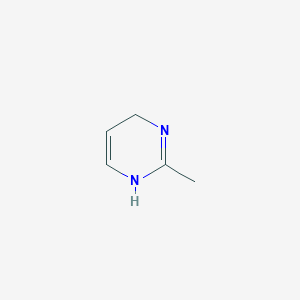
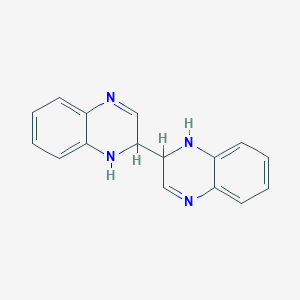
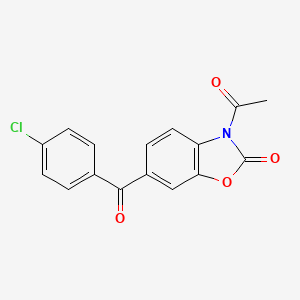
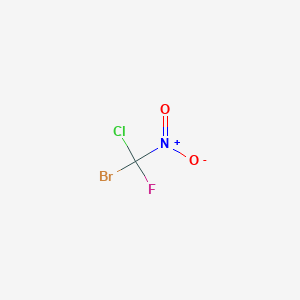
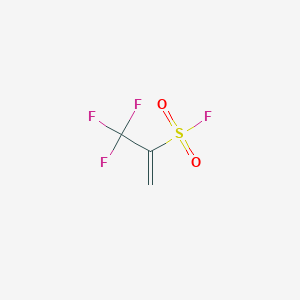
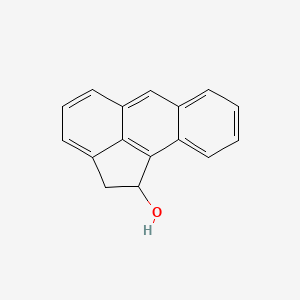
![(2-Hydroxyphenyl)[2-(pyrrolidin-1-yl)phenyl]methanone](/img/structure/B14340111.png)
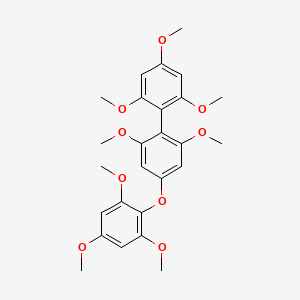
![5-[(2,5-Dioxooxolan-3-yl)oxy]-5-oxopentanoate](/img/structure/B14340126.png)
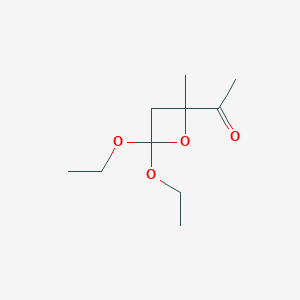
![1-[4-(4,5,6,7-Tetrahydro-1H-benzimidazol-1-yl)phenyl]ethan-1-one](/img/structure/B14340128.png)
